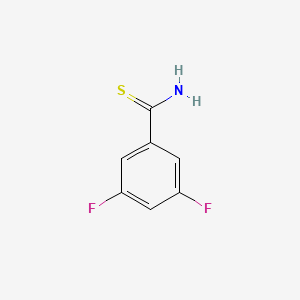

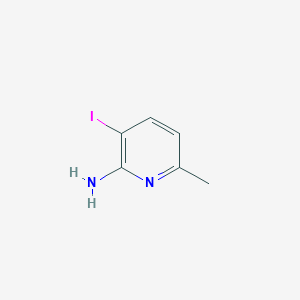

3-Iodo-6-methylpyridin-2-amine

説明

3-Iodo-6-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7IN2. It has a molecular weight of 234.04 . It is typically stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of amines, such as 3-Iodo-6-methylpyridin-2-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The InChI code for 3-Iodo-6-methylpyridin-2-amine is 1S/C6H7IN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) and the InChI key is QOAIVYVMHSWJDH-UHFFFAOYSA-N .It is typically stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

科学的研究の応用

Medicinal Chemistry

The synthesis of novel pyridine derivatives using 3-Iodo-6-methylpyridin-2-amine has been investigated. Researchers have employed palladium-catalyzed Suzuki cross-coupling reactions to produce compounds such as 2a – 2i and 4a – 4i . These derivatives exhibit moderate to good yields and have been studied for their potential as chiral dopants in liquid crystals .

Quantum Mechanical Investigations

Density functional theory (DFT) studies have explored the electronic properties of these pyridine derivatives. The analysis includes frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements. These investigations shed light on the possible reaction pathways and the suitability of these compounds for specific applications .

Anti-Thrombolytic Activity

Among the synthesized compounds, 4b stands out for its anti-thrombolytic properties. It exhibited a high percentage lysis value (41.32%) against clot formation in human blood. This finding suggests its potential use in preventing or treating thrombotic disorders .

Biofilm Inhibition

Researchers have explored the impact of these pyridine derivatives on biofilm formation. While further studies are needed, some compounds may show promise as biofilm inhibitors, which could have applications in healthcare and industry .

Haemolytic Activity

The haemolytic activity of these derivatives has also been assessed. Understanding their effects on red blood cells is crucial for evaluating safety and potential therapeutic applications .

Chemical Synthesis and Material Science

Beyond the specific applications mentioned above, 3-Iodo-6-methylpyridin-2-amine serves as a valuable building block in chemical synthesis. Researchers in material science may explore its use in designing new materials or functionalizing existing ones .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Mode of Action

It’s known that amines can bind with a palladium center, leading to deprotonation with a base such as k3po4 . This process can cause a concomitant decrease in the pKa , which might influence the compound’s interaction with its targets.

Result of Action

It has been used in the synthesis of novel pyridine derivatives via suzuki cross-coupling reactions . These derivatives have shown potential as chiral dopants for liquid crystals .

特性

IUPAC Name |

3-iodo-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAIVYVMHSWJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660542 | |

| Record name | 3-Iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-methylpyridin-2-amine | |

CAS RN |

884495-19-6 | |

| Record name | 3-Iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

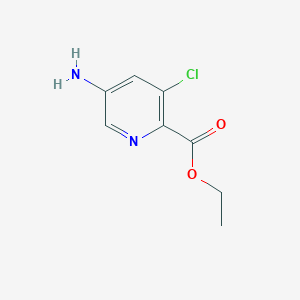

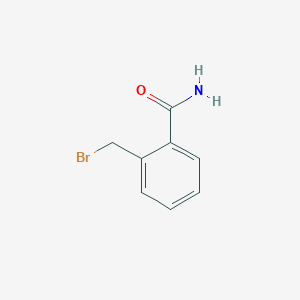

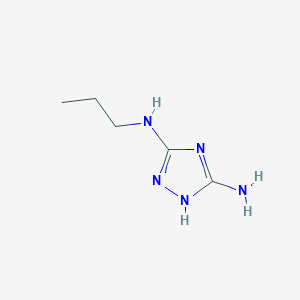

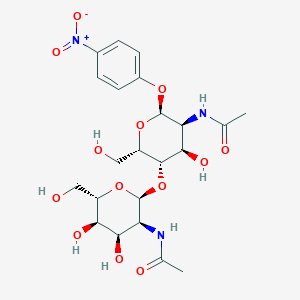

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene](/img/structure/B3030151.png)

![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)